4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

Lipophilicity Drug-likeness ADME

Screening cascades often stall when hit compounds lack passive membrane permeability. This 2-aminothiazole addresses that bottleneck with a predicted LogP of 4.54-the highest among close analogs-and remains neutral at physiological pH (pKa 5.01), enabling efficient diffusion into intracellular compartments. • LogP 4.54 vs. <3.5 for des-propyl/5-methyl analogs-preferred for cytosolic/nuclear targets • 3 rotatable bonds confer conformational flexibility for deep hydrophobic binding pockets • 95% purity; available in 1 g and 5 g packs with global shipping

Molecular Formula C14H18N2S
Molecular Weight 246.37 g/mol
CAS No. 915920-65-9
Cat. No. B1531242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
CAS915920-65-9
Molecular FormulaC14H18N2S
Molecular Weight246.37 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C(S1)N)C2=C(C=C(C=C2)C)C
InChIInChI=1S/C14H18N2S/c1-4-5-12-13(16-14(15)17-12)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3,(H2,15,16)
InChIKeyITZPJCKQQIWKIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Structural Profile for Screening Selection


4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine (CAS 915920‑65‑9) is a fully substituted 2‑aminothiazole small molecule (C₁₄H₁₈N₂S, MW 246.37 g·mol⁻¹) . It belongs to the ChemBridge screening compound collection (Catalog ID CHEMBRDG‑BB 6433225, MDL MFCD08753004) . The scaffold features a 2,4‑dimethylphenyl group at the thiazole 4‑position, a primary amine at the 2‑position, and an n‑propyl chain at the 5‑position. No peer‑reviewed biological activity data are currently available for this specific compound . Consequently, differentiation from close analogs rests on predicted molecular descriptors that directly govern solubility, permeability, and molecular recognition in screening cascades.

Predicted logP profile Higher lipophilicity among close analogs may support membrane permeability screening
Conformational flexibility 3 rotatable bonds enable access to deeper binding pockets vs. rigid analogs
Regioisomeric differentiation 2,4-dimethylphenyl pattern offers orthogonal SAR coverage from 2,5-regioisomer
Screening library fit ChemBridge catalog member; ≥95% purity; parallel analog procurement available

Why Common Aminothiazole Analogs Cannot Replace This Compound


2‑Aminothiazoles are a privileged scaffold in medicinal chemistry, yet small changes in substitution pattern produce large shifts in lipophilicity, ionization, and conformational flexibility—parameters that control membrane permeability, protein binding, and assay interference [1]. The 2,4‑dimethyl‑5‑propyl substitution pattern occupied by CAS 915920‑65‑9 generates a distinct molecular property vector that differs substantially from its closest commercially available analogs: the 2,5‑dimethylphenyl regioisomer (CAS 915920‑38‑6), the 5‑des‑propyl analog (CAS 247225‑31‑6), and the 5‑methyl analog (CAS 438227‑56‑6) . Interchanging any of these without accounting for the property differences can alter hit‑to‑lead trajectories, confound SAR interpretation, or produce false‑negative screening results. The quantitative evidence below documents exactly where the 2,4‑dimethyl‑5‑propyl substitution creates verifiable differentiation.

Lipophilicity mismatch LogP difference of >1 unit vs. des-propyl/methyl analogs may shift permeability ranking and non-specific binding profiles across assays.
Conformational mismatch Propyl chain adds 2 rotatable bonds; rigid 5-unsubstituted or methyl analogs may not recapitulate induced-fit binding in deep pockets.
Regioisomer mismatch 2,4- vs 2,5-dimethyl substitution alters molecular shape and electronic distribution, potentially inverting target isoform selectivity within kinase families.

Quantitative Differentiation vs. Closest Commercial Analogs


Lipophilicity Controls Membrane Permeability and Non-Specific Binding

Computationally predicted logP for the target compound is 4.54, representing the highest lipophilicity among the four compared 2‑aminothiazole analogs with conserved 2,4‑dimethylphenyl substitution . The 2,5‑dimethylphenyl regioisomer (CAS 915920‑38‑6) returns a lower value of 4.28 . The 5‑des‑propyl analog (CAS 247225‑31‑6) and 5‑methyl analog (CAS 438227‑56‑6) are markedly less lipophilic, with logP values of 3.02 and 3.22 , respectively.

Lipophilicity
Data to verify
Target LogP = 4.54
Δ +0.26 vs 2,5-regioisomer; Δ +1.52 vs 5-des-propyl; Δ +1.32 vs 5-methyl
Predicted higher membrane permeability in cell-based assays
Predicted values from computational pipelines; no experimental logD available
Lipophilicity Drug-likeness ADME

Conformational Flexibility Enables Induced-Fit Binding

The target compound possesses 3 rotatable bonds (propyl C–C bonds) versus only 1 rotatable bond for both the 5‑des‑propyl analog (CAS 247225‑31‑6) and the 5‑methyl analog (CAS 438227‑56‑6) [1]. The 2,5‑dimethylphenyl regioisomer also carries 3 rotatable bonds . The increased rotatable bond count in CAS 915920‑65‑9 enables a larger conformational ensemble in solution, which can be advantageous for adapting to deeper or conformationally dynamic binding sites that the rigid 5‑unsubstituted or 5‑methyl analogs cannot access.

Rotatable Bonds
Data to verify
3 rotatable bonds (target) vs 1 for 5-des-propyl and 5-methyl analogs
Expands conformational ensemble for induced-fit binding
Predicted descriptor; binding advantage not experimentally validated
Conformational entropy Ligand efficiency Target adaptability

Positional Isomerism Modulates Steric and Electronic Surface

The target compound places methyl groups at the 2‑ and 4‑positions of the pendant phenyl ring, while the closest commercial regioisomer (CAS 915920‑38‑6) bears methyl groups at the 2‑ and 5‑positions . This positional shift alters the molecular shape and electronic distribution without changing the molecular formula, tautomeric state, or 5‑propyl substitution. Although no quantitative biological head‑to‑head comparison exists, the difference in regioisomerism is a well‑established determinant of target selectivity within aminothiazole kinase inhibitor series, where para‑ vs. meta‑substitution on the pendant aryl ring can invert selectivity between kinase isoforms [1].

Regioisomerism
Class-level inference
2,4-dimethylphenyl (target) vs 2,5-dimethylphenyl (CAS 915920-38-6); shift from para to meta relative to thiazole
Alters steric/electronic surface; may affect kinase selectivity
No head-to-head data; kinase SAR precedent from 2-aminothiazole series
Regioisomerism Shape complementarity Molecular recognition

Constant TPSA Isolates Lipophilicity as the Dominant Feature

The target compound and the 2,5‑dimethylphenyl regioisomer share an identical topological polar surface area (TPSA) of 67.15 Ų . This means that the observed lipophilicity difference (ΔLogP = 0.26) operates independently of hydrogen‑bonding capacity, simplifying ADME‑SAR interpretation. The property is also identical to the 5‑des‑propyl analog . Furthermore, the target compound has a predicted pKa of 5.01 , conferring a predominantly neutral charge state at physiological pH, which is relevant for passive diffusion assays.

TPSA & Ionization
Data to verify
TPSA = 67.15 Ų (identical across analogs); predicted pKa = 5.01 (neutral at pH 7.4)
Isolates lipophilicity as dominant permeability driver
Predicted pKa; experimental confirmation needed
Polar surface area Permeability SAR deconvolution

Molecular Complexity Distinguishes the 5-Propyl Scaffold

The target compound has a molecular complexity score of 246 and 17 heavy atoms . In contrast, the 5‑des‑propyl analog (CAS 247225‑31‑6) has a complexity of 198 with 14 heavy atoms [1]. The 5‑methyl analog (CAS 438227‑56‑6) also has lower complexity (not explicitly reported but inferred from MW 218 vs. 246). Within the ChemBridge fragment and lead‑like screening libraries, higher complexity scores correlate with enhanced three‑dimensionality and reduced promiscuity in biochemical assays, making the target compound a more advanced starting point for hit‑to‑lead optimization than its simpler analogs.

Complexity
Class-level inference
Complexity = 246, 17 heavy atoms; Δ +48 vs 5-des-propyl (198, 14 heavy atoms)
Higher complexity may reduce assay promiscuity
Correlation inferred from fragment library trends; compound-specific validation absent
Molecular complexity Fragment‑based screening Library diversity

Commercial Availability for Analog-by-Catalog SAR

CAS 915920‑65‑9 is supplied as a ChemBridge screening compound (Catalog CHEMBRDG‑BB 6433225) with a specification of ≥95 % purity . The 2,5‑dimethylphenyl regioisomer (CAS 915920‑38‑6, Catalog CHEMBRDG‑BB 6433224) is simultaneously available from the same supplier, enabling direct head‑to‑head procurement for comparative biological evaluation . Both compounds are stocked and ship as solids, facilitating parallel dose‑response profiling without synthesis delay.

Availability
Supporting evidence
ChemBridge Cat. 6433225; ≥95% purity; parallel regioisomer Cat. 6433224 available
Enables direct analog-by-catalog SAR
Vendor catalog cross-reference; procurement lead times equivalent
Hit expansion Analog availability Procurement logistics

Recommended Research and Procurement Scenarios


Cell-Based Screening Requiring High Membrane Permeability

With a predicted logP of 4.54—the highest among the four compared 2‑aminothiazole analogs —CAS 915920‑65‑9 is the preferred choice when the primary screening assay demands passive diffusion across lipid bilayers. Its elevated lipophilicity, combined with a neutral charge state at physiological pH (pKa 5.01) , maximizes the probability of intracellular target engagement in mammalian cell‑based assays. Researchers running high‑content screening or reporter‑gene assays on cytosolic or nuclear targets should select this compound over the less lipophilic 5‑des‑propyl or 5‑methyl analogs.

Regioisomeric Analog-by-Catalog SAR for Hit-to-Lead Programs

The simultaneous commercial availability of the 2,4‑dimethylphenyl compound (CAS 915920‑65‑9) and its 2,5‑dimethylphenyl regioisomer (CAS 915920‑38‑6) from ChemBridge enables direct pair‑wise SAR evaluation. Because the two compounds differ only in the position of one methyl group on the pendant phenyl ring, they provide a clean experimental system to probe the steric tolerance and electronic preferences of a binding site without altering lipophilicity, TPSA, or rotatable bond count . This scenario is especially relevant for kinase inhibitor programs, where regioisomeric aminothiazoles have shown divergent selectivity profiles within the same target family.

Fragment or Diversity Screening for Deep Binding Pockets

The 5‑propyl chain provides 3 rotatable bonds versus only 1 in the 5‑des‑propyl and 5‑methyl analogs [1], conferring greater conformational adaptability. Screening libraries built around this scaffold can probe binding pockets that require a flexible, extended hydrophobic group—such as the deep, lipophilic back pockets of nuclear hormone receptors or certain GPCR allosteric sites. The higher molecular complexity (246 vs. 198) and heavy‑atom count (17 vs. 14) relative to the 5‑unsubstituted analog also make this compound a more lead‑like entry point for fragment‑to‑lead campaigns.

Analytical Method Development and Biophysical Assay Validation

The well‑defined predicted physicochemical parameters—LogP 4.54, TPSA 67.15 Ų, pKa 5.01, HBD 2, HBA 2 —and 95 %+ commercial purity make CAS 915920‑65‑9 a suitable reference compound for developing HPLC‑based logD₇.₄ determination methods, PAMPA permeability calibration, or SPR biosensor solvent‑correction protocols. Its intermediate lipophilicity within the broader aminothiazole chemical space (neither excessively greasy nor overly polar) provides a practical benchmark for assay quality control.

Application
Selection Property
Validation Focus
Intracellular target engagement screening
Predicted higher logP and neutral pKa profile
Permeability assay context and cell-based uptake
Regioisomeric SAR pair evaluation
2,4- vs 2,5-dimethylphenyl regioisomer comparison
Steric/electronic tolerance profiling in binding site
Deep-pocket binding site screening
Propyl chain flexibility (3 rotatable bonds) and higher complexity
Induced-fit binding assay context
Physicochemical assay calibration
Predicted TPSA 67.15 Ų, pKa 5.01, HBD/HBA 2/2
HPLC logD, PAMPA, or SPR solvent correction protocols
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